Cas no 574734-22-8 (2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-)

2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- structure
574734-22-8 structure
Product Name:2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-
CAS No:574734-22-8
MF:C12H11F3O
MW:228.210354089737
CID:345230
PubChem ID:11356624
Update Time:2025-04-19

2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-
    • 3-methyl-1-[4-(trifluoromethyl)phenyl]but-2-en-1-one
    • DTXSID30463402
    • 574734-22-8
    • 3-methyl-1-(4-(trifluoromethyl)phenyl)but-2-en-1-one
    • Inchi: 1S/C12H11F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-7H,1-2H3
    • InChI Key: YMNGELYMDBWYRJ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(/C=C(\C)/C)=O)=CC=1)(F)F

Computed Properties

  • Exact Mass: 228.07623
  • Monoisotopic Mass: 228.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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